molecular formula C10F21SO3H<br>C10HF21O3S B031229 Perfluorodecane sulfonic acid CAS No. 335-77-3

Perfluorodecane sulfonic acid

Cat. No.: B031229
CAS No.: 335-77-3
M. Wt: 600.15 g/mol
InChI Key: HYWZIAVPBSTISZ-UHFFFAOYSA-N
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Description

Perfluorodecane sulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C10F21SO3H and its molecular weight is 600.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Insights into Perfluorinated Sulfonic-Acid Ionomers : Kusoglu and Weber (2017) in "Chemical reviews" discussed the progress on perfluorinated sulfonic-acid (PFSA) membranes, highlighting their significance in electrochemistry and polymer physics and their applications in emerging technologies (Kusoglu & Weber, 2017).

  • Environmental and Health Concerns : Studies have shown varying concentrations of perfluorinated alkyl acids in different environments and their potential health impacts. For instance, Glynn et al. (2012) found increasing levels of these compounds in primiparous women in Sweden, impacting fetal development (Glynn et al., 2012). Additionally, Jensen et al. (2015) associated high exposure to perfluorononanoic acid and perfluorodecanoic acid in pregnancy with an increased risk of miscarriage (Jensen et al., 2015).

  • Bioaccumulation and Ecotoxicology : The bioaccumulation of perfluoroalkyl substances (PFAS) in various organisms and their potential use as bioindicators for exposure monitoring have been studied. For example, Fernández-Sanjuan et al. (2010) reported high levels of perfluorinated chemicals in insect larvae, fish, and crabs (Fernández-Sanjuan et al., 2010).

  • Developmental Toxicity : Lau et al. (2004) highlighted potential human health risks from perfluoroalkyl acids based on rodent studies, suggesting implications for developmental and reproductive health (Lau et al., 2004).

  • Food Packaging and Human Exposure : Zafeiraki et al. (2014) found perfluorinated compounds in various foodstuff packaging materials, indicating their widespread use and potential for human exposure (Zafeiraki et al., 2014).

  • Wastewater Treatment Challenges : Schultz et al. (2006) demonstrated that conventional wastewater treatment is ineffective in removing certain perfluorinated compounds, including perfluorodecanoate, posing challenges for environmental management (Schultz et al., 2006).

Safety and Hazards

The safety data sheet for Perfluorodecane sulfonic acid suggests that it should be kept away from heat/sparks/open flames/hot surfaces . It also recommends using explosion-proof electrical/ventilating/lighting/equipment and only non-sparking tools .

Mechanism of Action

Target of Action

Perfluorodecane sulfonic acid (PFDS) is a perfluoroalkyl substance (PFAS) that has been found in various environmental contexts .

Mode of Action

Research indicates that pfds and other pfass can cause changes in gene expression related to steroid metabolism, fatty acid metabolism, and biological oxidations . These changes can potentially disrupt normal biological processes and lead to adverse health effects.

Biochemical Pathways

PFDS can affect various biochemical pathways. For instance, it has been found to downregulate genes in pathways for steroid metabolism, fatty acid metabolism, and biological oxidations . The downstream effects of these changes can include disruptions in hormone regulation, energy production, and detoxification processes.

Pharmacokinetics

Pfds is a perfluoroalkyl substance, which are known for their persistence and bioaccumulative potential . This suggests that PFDS may have high bioavailability and can persist in the body for extended periods.

Result of Action

Pfass, including pfds, have been associated with various adverse health effects, including toxicity to the liver and other organs . These effects are likely the result of PFDS’s interactions with its targets and its impact on various biochemical pathways.

Action Environment

The action of PFDS can be influenced by various environmental factors. For instance, the presence of oxygen can promote the oxidation of nanoscale zero-valent iron (nZVI), leading to the desorption of PFDS from the adsorbent interface . This suggests that environmental conditions can influence the stability and efficacy of PFDS.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF21O3S/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34/h(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWZIAVPBSTISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21SO3H, C10HF21O3S
Record name perfluorodecane sulfonic acid
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040148
Record name Perfluorodecanesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-77-3
Record name Perfluorodecanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorodecanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluorodecanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Henicosafluorodecanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PERFLUORODECANE SULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAI638LYMV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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